molecular formula C16H15N3O2S B2417123 N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-55-7

N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2417123
CAS No.: 851978-55-7
M. Wt: 313.38
InChI Key: HUJBHXBTLYXYRJ-UHFFFAOYSA-N
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Description

N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the condensation of 4-ethoxybenzo[d]thiazol-2-amine with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. A catalytic amount of glacial acetic acid is often used to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent.

    Cancer Research: Studies have explored its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both ethoxy and hydrazide functional groups

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-12-9-6-10-13-14(12)17-16(22-13)19-18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJBHXBTLYXYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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